3-Stearo-1-olein

概要

説明

Synthesis Analysis

The synthesis of 3-Stearo-1-olein involves enzymatic processes where stearoyl-CoA and oleoyl-CoA are esterified to the glycerol molecule. Key enzymes such as stearoyl-CoA desaturase play a crucial role in this process by converting stearic acid to oleic acid, which is then incorporated into the glycerol backbone to form this compound (Ntambi & Miyazaki, 2003).

Molecular Structure Analysis

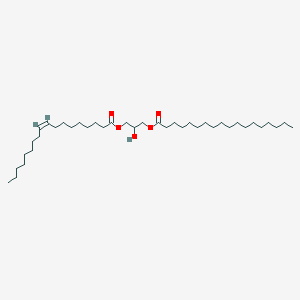

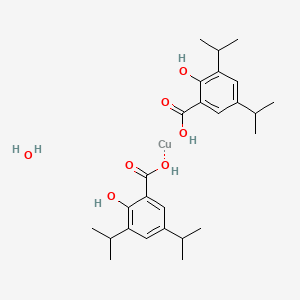

The molecular structure of this compound is characterized by a glycerol backbone where the stearic acid is typically esterified to the first or third carbon of glycerol, and oleic acid to the opposite end, resulting in a V-shaped conformation. This unique structure influences its packing in biological membranes and its physical properties. The crystalline structure of a similar mixed chain diacylglycerol has been reported, providing insights into the molecular interactions and conformation of such molecules (Goto et al., 1995).

Chemical Reactions and Properties

This compound undergoes typical lipid reactions, including hydrolysis, oxidation, and esterification. The presence of the oleic acid component makes it more susceptible to oxidation compared to fully saturated diacylglycerols. The enzyme stearoyl-CoA desaturase-1 (SCD1) plays a pivotal role in regulating its synthesis by controlling the availability of oleic acid (Ducheix et al., 2018).

Physical Properties Analysis

The physical properties of this compound, such as melting point and solubility, are influenced by the presence of both saturated and unsaturated fatty acids. Its melting point is intermediate between that of the pure compounds stearic acid and oleic acid, which is a result of its mixed acyl chain composition. The crystalline structure analysis sheds light on its physical state and melting behavior (Goto et al., 1995).

Chemical Properties Analysis

Chemically, this compound's reactivity is influenced by the unsaturation in the oleic acid moiety, making it more reactive towards oxidation. The presence of the double bond in oleic acid also affects its chemical behavior in synthesis reactions and its interaction with other molecules in biological systems. Studies on enzymes like stearoyl-CoA desaturase highlight the importance of oleic acid synthesis in the regulation of lipid metabolism and the production of molecules like this compound (Ntambi & Miyazaki, 2003).

科学的研究の応用

Role in Metabolism

Stearoyl-CoA desaturase (SCD) is a central enzyme in lipid metabolism, catalyzing the formation of monounsaturated fatty acids like oleate (C18:1) from stearoyl-CoA. Research has shown that SCD plays a significant role in body fat composition and insulin sensitivity. Mice with a disruption of the SCD1 gene exhibited reduced body adiposity, increased insulin sensitivity, and resistance to diet-induced obesity. This indicates that SCD, and by extension its products like 3-Stearo-1-olein, are crucial in metabolic processes and could be targets for treating metabolic diseases (Ntambi & Miyazaki, 2002); (Ntambi & Miyazaki, 2003).

Implications in Lipid and Carbohydrate Homeostasis

SCD1 gene expression is crucial for lipid and carbohydrate homeostasis. Studies have shown that oleate produced by SCD is necessary for the induction of lipogenic gene expression, impacting liver triglycerides, glycogen, and plasma glucose levels. This demonstrates the importance of this compound in regulating both lipid and carbohydrate metabolism (Miyazaki et al., 2004).

Impact on Intestinal Health and Tumorigenesis

SCD1's role extends to the intestinal epithelium, where its product, oleic acid, is crucial for maintaining fatty acid homeostasis. Disruption of SCD1 in the intestinal epithelium led to increased inflammation and tumorigenesis, which could be mitigated by dietary oleate. This highlights the potential of manipulating this compound levels in dietary interventions for intestinal health and cancer prevention (Ducheix et al., 2018).

Therapeutic Applications in Stem Cell Research

In the field of stem cell research, the inhibition of SCD1, responsible for oleate synthesis, has been identified as a way to selectively eliminate human pluripotent stem cells. This finding is crucial for enhancing the safety of stem cell-based treatments, indicating a therapeutic application for targeting the synthesis pathways involving this compound (Ben-David et al., 2013).

Hormonal and Nutritional Regulation

The expression of SCD1, and consequently the production of this compound, is tightly regulated by hormonal and nutritional factors. This regulation is vital for understanding its role in diseases such as cancer, diabetes, and cardiovascular disorders. Oleic acid, the main product of SCD1 reaction, is a major component of human adipose tissue triacylglycerols, linking SCD1 and this compound to obesity and metabolic syndrome (Mauvoisin & Mounier, 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37,40H,3-16,18,20-36H2,1-2H3/b19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPIJHXZZCPSGV-ZPHPHTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)